Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-
Description
The compound Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- (hereafter referred to as Compound A) is a chloroacetamide derivative characterized by:
- A central acetamide backbone with two chlorine atoms at the α-carbon (2,2-dichloro).
- A nitrogen atom substituted with an ethyl group and a (5-chloro-2-furanyl)methyl moiety.
- A furan ring with a chlorine atom at position 3.
Properties
CAS No. |
75228-85-2 |
|---|---|
Molecular Formula |
C9H10Cl3NO2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2,2-dichloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C9H10Cl3NO2/c1-2-13(9(14)8(11)12)5-6-3-4-7(10)15-6/h3-4,8H,2,5H2,1H3 |
InChI Key |
FDYZUFQDYVFFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(O1)Cl)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- typically involves the reaction of 2,2-dichloroacetamide with 5-chloro-2-furanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of the furan ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
Key Observations :
- N-Alkylation : Compound A’s ethyl group may improve metabolic stability compared to methyl analogs (e.g., ) but reduce solubility.
- Hydrogen Bonding: Unlike N-H-containing analogs (e.g., ), Compound A’s fully substituted nitrogen cannot form intermolecular N-H···O bonds, likely altering crystallization behavior.
Physicochemical Properties
Data from analogs (Table 1) and predictive models suggest trends:
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